Tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
Description
This compound belongs to the class of spirocyclic pyrrolidines, characterized by a bicyclic structure with a shared central atom. The molecule features an 8-oxa-1-azaspiro[4.5]decane core modified by a tert-butyl carbamate group at position 1 and a methylsulfonimidoyl substituent at position 2.
Properties
IUPAC Name |
tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-13(2,3)20-12(17)16-10-11(21(4,15)18)9-14(16)5-7-19-8-6-14/h11,15H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYAPDDTBAQNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCOCC2)S(=N)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate is a compound belonging to the class of azaspiro compounds, which are characterized by their unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C14H25N2O4S
- Molecular Weight : 303.43 g/mol
- CAS Number : Not widely reported, but related compounds exist under various CAS numbers.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature, but related azaspiro compounds have shown promising results in various biological assays. The following sections summarize findings from related studies.
The proposed mechanism of action for azaspiro compounds often involves modulation of neurotransmitter systems, particularly the serotonin and dopamine pathways. This modulation can lead to varied pharmacological effects such as:
- Antidepressant activity
- Anxiolytic effects
- Neuroprotective properties
1. Antidepressant Activity
A study on related azaspiro compounds indicated that these molecules could act as selective serotonin reuptake inhibitors (SSRIs). The ability to inhibit serotonin reuptake may contribute to their antidepressant effects, making them potential candidates for treating mood disorders.
2. Neuroprotective Effects
Research has shown that certain azaspiro derivatives possess neuroprotective properties against oxidative stress and excitotoxicity. These effects were attributed to the ability of the compounds to modulate glutamate receptors and reduce neuronal apoptosis.
3. Structure-Activity Relationship (SAR) Studies
SAR studies have highlighted the importance of substituent groups on the azaspiro scaffold in determining biological activity. For instance, the presence of a sulfonimidoyl group has been associated with enhanced binding affinity to target receptors, suggesting that modifications to the core structure can significantly influence pharmacological outcomes.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituents include:
The methylsulfonimidoyl group (CH₃S(O)NH) in the target compound introduces both sulfonamide-like polarity and imidoyl reactivity, distinguishing it from analogs with oxo, cyano, or amino groups.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
